molecular formula C19H13BrFN5O2S B2476601 N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide CAS No. 1251575-72-0

N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide

Cat. No.: B2476601
CAS No.: 1251575-72-0
M. Wt: 474.31
InChI Key: IQFIOMUJTAEEEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that belongs to the class of triazolopyrazines This compound is characterized by the presence of a bromophenyl group, a fluorophenylsulfanyl group, and a triazolopyrazine core

Properties

IUPAC Name

N-(3-bromophenyl)-2-[8-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O2S/c20-12-3-1-5-14(9-12)23-16(27)11-26-19(28)25-8-7-22-18(17(25)24-26)29-15-6-2-4-13(21)10-15/h1-10H,11H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFIOMUJTAEEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=CC=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.

    Attachment of the fluorophenylsulfanyl group: This can be done through a nucleophilic substitution reaction where the fluorophenylsulfanyl group is introduced to the triazolopyrazine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

Reactivity of the Triazolo[4,3-a]pyrazin Core

The fused heterocyclic system contains electron-deficient positions susceptible to electrophilic and nucleophilic attacks:

  • Electrophilic Substitution : The 3-oxo group facilitates keto-enol tautomerism, activating the C-5 position for halogenation or nitration under acidic conditions .

  • Nucleophilic Ring-Opening : Basic conditions (e.g., NaOH/EtOH) may cleave the triazole ring, forming pyrazine derivatives.

Table 1: Triazolo[4,3-a]pyrazin Core Reactions

Reaction TypeReagents/ConditionsProductReference
ChlorinationPOCl₃, reflux3-Chloro-triazolopyrazine
AlkylationK₂CO₃, alkyl halidesN-Alkylated derivatives

Thioether (Sulfanyl) Group Reactivity

The 8-[(3-fluorophenyl)sulfanyl] substituent undergoes characteristic thioether reactions:

  • Oxidation : H₂O₂/AcOH oxidizes the thioether to sulfone (>90% yield at 60°C) .

  • Nucleophilic Displacement : Strong nucleophiles (e.g., amines) displace the 3-fluorophenyl group under radical initiation .

Table 2: Sulfanyl Group Transformations

ReactionConditionsOutcome
Oxidation to sulfone30% H₂O₂, glacial AcOH, 12 hSulfone derivative (m.p. 218–220°C)
Thiol-exchangeNaSH, DMF, 80°CReplacement with -SH group

Acetamide and Bromophenyl Reactivity

The N-(3-bromophenyl)acetamide moiety participates in two key pathways:

  • Hydrolysis : Concentrated HCl (reflux, 6 h) cleaves the amide bond to yield 3-bromoaniline and acetic acid derivatives .

  • Cross-Coupling : Suzuki-Miyaura reactions with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) replace bromine with aryl groups (75–92% yield) .

Table 3: Bromophenyl Functionalization

ReactionCatalytic SystemApplications
Suzuki couplingPd(dppf)Cl₂, K₂CO₃Biaryl synthesis
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminoaryl derivatives

pH-Dependent Stability

The compound’s reactivity profile is influenced by pH:

  • Acidic Conditions : Protonation of the triazole nitrogen enhances electrophilic substitution at C-5.

  • Basic Conditions : Deprotonation of the acetamide NH promotes hydrolysis or nucleophilic attacks .

Biological Activity Modulation

Structural modifications impact pharmacological efficacy:

  • Sulfone Formation : Enhances metabolic stability but reduces blood-brain barrier permeability .

  • Bromine Replacement : Aryl groups at the 3-bromophenyl position improve anti-tubercular activity (MIC: 0.5–2 μg/mL) .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds related to N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide. For instance, derivatives containing bromophenyl and triazole moieties have demonstrated promising activity against the H5N1 avian influenza virus. These compounds were evaluated for their efficacy using plaque reduction assays on Madin-Darby canine kidney cells, revealing significant antiviral activity with calculated EC50 values that indicate their potential as therapeutic agents against viral infections .

Anticancer Properties

The compound has also been explored for its anticancer effects. Research indicates that the presence of specific functional groups within the molecular structure enhances cytotoxicity against various cancer cell lines. For example, thiazole and triazole derivatives have shown remarkable growth-inhibitory effects on cancer cell lines such as HT29 (colon cancer) and MCF-7 (breast cancer), with some compounds exhibiting IC50 values lower than that of standard chemotherapeutics like 5-fluorouracil .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 Value (µM)Reference
Compound 22HT292.01
Compound 23MCF-75.71
Compound 12aVariousEffective against H5N1

Antimicrobial Activity

In addition to its antiviral and anticancer properties, this compound has been investigated for antimicrobial activity. Recent findings suggest that certain derivatives exhibit potent antibacterial effects comparable to established antibiotics. The structure-activity relationship (SAR) studies indicate that the presence of electron-withdrawing groups significantly enhances antibacterial potency against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity Overview

CompoundBacteria TypeMIC (µg/mL)Reference
Compound 40S. aureus (Gram-positive)3.125
Compound 41aB. thuringiensis (Gram-negative)6.25

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still being elucidated. Current hypotheses suggest that the compound's efficacy may stem from its ability to inhibit specific enzymatic pathways or disrupt cellular processes critical for pathogen survival and proliferation.

Future research should focus on:

  • In vivo studies to assess the therapeutic potential and safety profile.
  • Structural modifications to enhance selectivity and reduce toxicity.
  • Combination therapies exploring synergistic effects with existing antiviral and anticancer agents.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide can be compared with other similar compounds, such as:

    Triazolopyrazine derivatives: These compounds share the triazolopyrazine core and may have different substituents, leading to variations in their chemical and biological properties.

    Bromophenyl derivatives: Compounds with a bromophenyl group may exhibit similar reactivity and biological activity.

    Fluorophenylsulfanyl derivatives: These compounds have the fluorophenylsulfanyl group and may show comparable chemical behavior.

Biological Activity

N-(3-bromophenyl)-2-{8-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H15BrF N5O2S
  • Molecular Weight : 433.31 g/mol

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Studies suggest that the compound may induce apoptosis in cancer cells through the modulation of various signaling pathways. The presence of the triazole and pyrazine moieties is believed to enhance its binding affinity to cancer-related targets.
  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a related compound demonstrated IC50 values lower than those of standard chemotherapy agents like doxorubicin in Jurkat and A-431 cell lines .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of sulfur and halogen atoms:

  • Bacterial Inhibition : Preliminary studies indicate that compounds with similar structures have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .
  • Research Findings : A study highlighted that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Case Studies and Research Findings

Study ReferenceBiological ActivityKey Findings
AnticancerIdentified novel anticancer compounds through screening; showed significant cytotoxicity in multicellular spheroids.
AntimicrobialDemonstrated effective antibacterial activity against various pathogens; MIC values lower than standard antibiotics.
Mechanistic InsightsExplored interactions with cellular targets; suggested pathways involved in apoptosis and cell cycle arrest.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.